molecular formula C16H18N4 B379365 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine CAS No. 720675-21-8

1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine

Cat. No.: B379365
CAS No.: 720675-21-8
M. Wt: 266.34g/mol
InChI Key: XTTHTRMIXHHQJM-UHFFFAOYSA-N
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Description

1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a benzimidazole core structure, which is substituted with a propyl group at the 1-position and a pyridin-4-ylmethyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    N-Alkylation: The benzimidazole core is then alkylated at the N-position with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine: Similar structure but with a piperidine ring instead of a benzimidazole core.

    1-propyl-N-(pyridin-4-ylmethyl)-1H-indazole-5-amine: Similar structure but with an indazole core instead of a benzimidazole core.

Uniqueness

1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a pyridin-4-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

720675-21-8

Molecular Formula

C16H18N4

Molecular Weight

266.34g/mol

IUPAC Name

1-propyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C16H18N4/c1-2-9-20-12-19-15-10-14(3-4-16(15)20)18-11-13-5-7-17-8-6-13/h3-8,10,12,18H,2,9,11H2,1H3

InChI Key

XTTHTRMIXHHQJM-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3

Origin of Product

United States

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